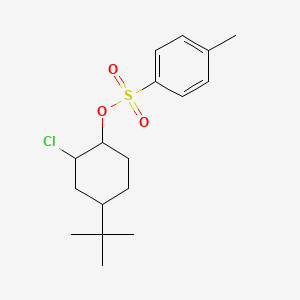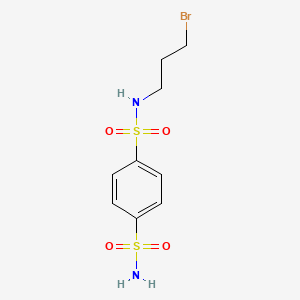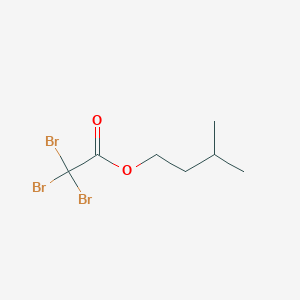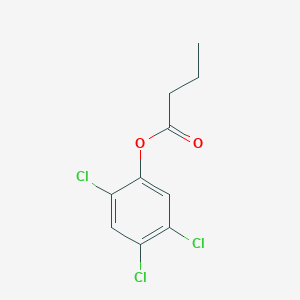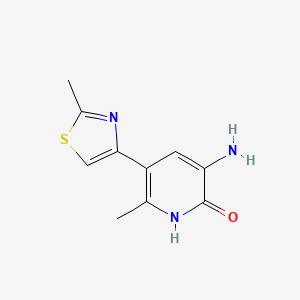
3-Amino-6-methyl-5-(2-methyl-1,3-thiazol-4-yl)pyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-6-methyl-5-(2-methyl-1,3-thiazol-4-yl)pyridin-2(1H)-one is a heterocyclic compound that contains both pyridine and thiazole rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-methyl-5-(2-methyl-1,3-thiazol-4-yl)pyridin-2(1H)-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiazole Ring: Starting with a suitable precursor, the thiazole ring can be synthesized through cyclization reactions involving sulfur and nitrogen-containing reagents.
Pyridine Ring Construction: The pyridine ring can be constructed through various methods, such as the Hantzsch pyridine synthesis.
Coupling of Rings: The thiazole and pyridine rings can be coupled using cross-coupling reactions, such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, often optimizing reaction conditions for yield and purity. This might involve:
Catalysts: Use of metal catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.
Temperature and Pressure: Optimization of temperature and pressure to maximize yield.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or methyl groups.
Reduction: Reduction reactions might target the thiazole or pyridine rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogens, alkylating agents, or acylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro or hydroxyl derivatives, while substitution could introduce various functional groups.
科学的研究の応用
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activities.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Medicine
Drug Development: Exploration as a lead compound for developing new pharmaceuticals.
Industry
Material Science:
作用機序
The mechanism of action would depend on the specific biological target. Generally, such compounds might interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include:
Enzymes: Binding to the active site and inhibiting enzyme activity.
Receptors: Modulating receptor activity by binding to specific sites.
類似化合物との比較
Similar Compounds
3-Amino-6-methylpyridin-2(1H)-one: Lacks the thiazole ring.
5-(2-Methyl-1,3-thiazol-4-yl)pyridin-2(1H)-one: Lacks the amino group.
Uniqueness
The presence of both the thiazole and pyridine rings, along with the amino group, makes 3-Amino-6-methyl-5-(2-methyl-1,3-thiazol-4-yl)pyridin-2(1H)-one unique. This combination of functional groups and ring structures can lead to diverse chemical reactivity and potential biological activities.
特性
CAS番号 |
92895-39-1 |
|---|---|
分子式 |
C10H11N3OS |
分子量 |
221.28 g/mol |
IUPAC名 |
3-amino-6-methyl-5-(2-methyl-1,3-thiazol-4-yl)-1H-pyridin-2-one |
InChI |
InChI=1S/C10H11N3OS/c1-5-7(3-8(11)10(14)12-5)9-4-15-6(2)13-9/h3-4H,11H2,1-2H3,(H,12,14) |
InChIキー |
DCSICIJEZZYQKP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C(=O)N1)N)C2=CSC(=N2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


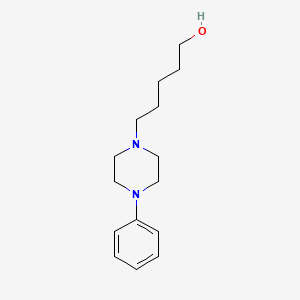
![7,7'-Methylenebis(2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine)](/img/structure/B14355923.png)

![[2-(4-Chlorophenyl)-4-(hydroxymethyl)-1,3-oxazolidin-4-yl]methanol](/img/structure/B14355940.png)
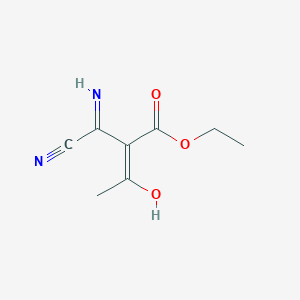
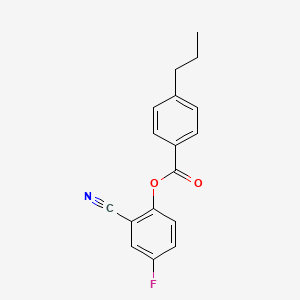
![1,2,3,4,7,7-Hexachloro-5-hexylbicyclo[2.2.1]hept-2-ene](/img/structure/B14355957.png)
